[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
CAS No.: 309282-76-6
Cat. No.: VC2331694
Molecular Formula: C10H13NO5S2
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid - 309282-76-6](/images/structure/VC2331694.png)
Specification
CAS No. | 309282-76-6 |
---|---|
Molecular Formula | C10H13NO5S2 |
Molecular Weight | 291.3 g/mol |
IUPAC Name | 2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetic acid |
Standard InChI | InChI=1S/C10H13NO5S2/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11/h1-2H,3-7H2,(H,12,13) |
Standard InChI Key | VTNRTTDFAKWFGC-UHFFFAOYSA-N |
SMILES | C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)O |
Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)O |
Introduction
Physical and Chemical Properties
[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid is characterized by several distinct physical and chemical properties that define its behavior in various experimental conditions. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
Property | Value |
---|---|
CAS Number | 309282-76-6 |
Molecular Formula | C10H13NO5S2 |
Molecular Weight | 291.3 g/mol |
IUPAC Name | 2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetic acid |
Standard InChI | InChI=1S/C10H13NO5S2/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11/h1-2H,3-7H2,(H,12,13) |
Standard InChIKey | VTNRTTDFAKWFGC-UHFFFAOYSA-N |
SMILES | C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)O |
Storage Requirements | Room temperature |
Product Classification | Organic Building Blocks |
The compound features a thiophene ring with a morpholine-4-sulfonyl group at position 5 and an acetic acid moiety at position 2 . This molecular structure contributes to its unique chemical reactivity and potential applications in organic synthesis and medicinal chemistry research. The presence of both a sulfonyl group and a carboxylic acid functionality provides multiple sites for chemical modifications and reactions.
Structural Analysis
Core Structure Components
[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid consists of three primary structural components: a thiophene ring, a morpholine-4-sulfonyl group, and an acetic acid moiety. The thiophene ring serves as the central core to which the other functional groups are attached . The morpholine-4-sulfonyl group is connected to position 5 of the thiophene ring, while the acetic acid group is attached at position 2.
Functional Groups
The compound contains several key functional groups that contribute to its chemical reactivity:
-
Thiophene ring: A five-membered aromatic heterocycle containing a sulfur atom, which contributes to the compound's aromaticity and electronic properties.
-
Morpholine group: A six-membered heterocycle containing both an oxygen and a nitrogen atom, connected to the thiophene via a sulfonyl linkage.
-
Sulfonyl group (SO2): Links the morpholine to the thiophene ring, providing a rigid, polar connection between these moieties.
-
Acetic acid group: A carboxylic acid moiety that provides a site for potential derivatization and hydrogen bonding interactions.
These functional groups collectively determine the compound's physical properties, including solubility, acidity, and reactivity patterns. The morpholine group enhances water solubility due to its basic nitrogen atom, while the carboxylic acid function provides acidic character and potential for salt formation.
Derivatives and Related Compounds
Sodium Salt Derivative
The sodium salt derivative of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid, known as sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate (CAS: 1007012-31-8), represents an important related compound with potentially different solubility properties compared to the parent acid . The sodium salt formation neutralizes the carboxylic acid group, which generally enhances water solubility while maintaining the core structure's properties.
Structurally Related Compounds
Several structurally related compounds share similar thiophene-based scaffolds with various modifications:
-
[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine: A related compound featuring an amine functionality instead of the acetic acid group .
-
2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine: Contains a methyl group and an amine group on the thiophene ring, along with the morpholine-4-sulfonyl moiety .
-
N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}acetamide: Features an acetamide functionality linked to the thiophene ring .
These structurally related compounds suggest the versatility of the core [5-(morpholine-4-sulfonyl)thiophen-2-yl] scaffold for various chemical modifications and potential applications. The similarities in core structure but differences in functional groups provide insights into structure-activity relationships for compounds containing this scaffold.
Hazard Statement | Classification | Warning Level |
---|---|---|
H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure |
These hazard classifications necessitate appropriate handling procedures and safety measures when working with this compound or its derivatives .
Applications and Research Contexts
Organic Synthesis
[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid serves as a valuable organic building block in synthetic chemistry. The presence of both a carboxylic acid group and a sulfonyl-containing moiety provides multiple sites for further derivatization and functionalization . These structural features make the compound potentially useful in the synthesis of more complex molecules, particularly those requiring specific spatial arrangements of functional groups.
Chemical Reactivity and Stability
Reactivity Patterns
The chemical reactivity of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid is primarily determined by its functional groups:
-
Carboxylic Acid Group: Capable of forming esters, amides, and salts through standard carboxylic acid chemistry. This group can undergo nucleophilic substitution reactions to form derivatives such as esters and amides.
-
Morpholine-4-sulfonyl Group: The sulfonyl group (SO2) is relatively stable but can participate in certain reactions, particularly those involving the nitrogen atom of the morpholine ring.
-
Thiophene Ring: As an electron-rich heterocycle, the thiophene ring can participate in electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing sulfonyl group may decrease its reactivity toward electrophiles.
Stability Considerations
Research on related thiophene compounds suggests that those containing thiophene and morpholine moieties may be susceptible to oxidative degradation, particularly by cytochrome P450 enzymes . This is an important consideration for applications in biological systems or when designing drug candidates based on this scaffold. The aromaticity of the thiophene system provides some protection against oxidation compared to non-aromatic sulfur-containing heterocycles, but oxidative metabolism remains a consideration for compounds containing this structure.
Analytical Methods and Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) would be suitable methods for analyzing the purity and identity of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid. The compound's moderate polarity, due to both its carboxylic acid and sulfonamide functionalities, would likely result in good retention on reversed-phase HPLC columns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume